molecular formula C9H7NO2 B6341887 6-(Furan-2-yl)-2-hydroxypyridine, 95% CAS No. 41220-24-0

6-(Furan-2-yl)-2-hydroxypyridine, 95%

Cat. No. B6341887
CAS RN: 41220-24-0
M. Wt: 161.16 g/mol
InChI Key: GODUVOSSXJHPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Furan-2-yl)-2-hydroxypyridine, 95% (6-F2H) is an organic compound belonging to the class of heterocyclic compounds with a molecular formula of C7H7NO2. It is a colorless or white crystalline solid with a melting point of 97-99 °C. 6-F2H is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

6-(Furan-2-yl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of biologically active compounds such as imidazolines, quinolines, and quinazolines. It is also used in the synthesis of heterocyclic compounds such as pyridazinones and pyrrolidinones. 6-(Furan-2-yl)-2-hydroxypyridine, 95% has also been used in the synthesis of polymers and materials for use in the electronics industry.

Mechanism of Action

6-(Furan-2-yl)-2-hydroxypyridine, 95% is a versatile compound that can be used in a variety of chemical reactions. The most common reaction is the condensation of 2-hydroxy-pyridine and furan-2-aldehyde in the presence of an acid catalyst. This reaction occurs through a nucleophilic substitution mechanism, where the hydroxyl group of the 2-hydroxy-pyridine attacks the carbonyl group of the furan-2-aldehyde, resulting in the formation of a C-C bond.
Biochemical and Physiological Effects
6-(Furan-2-yl)-2-hydroxypyridine, 95% has not been extensively studied in terms of its biochemical and physiological effects. However, it is known to have some antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of cancer, although further research is needed to confirm these findings.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(Furan-2-yl)-2-hydroxypyridine, 95% in laboratory experiments is its versatility. It can be used in a variety of different reactions, making it a useful reagent for organic synthesis. Additionally, 6-(Furan-2-yl)-2-hydroxypyridine, 95% is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using 6-(Furan-2-yl)-2-hydroxypyridine, 95% is that it is not very soluble in water, so it must be used in organic solvents such as ethanol.

Future Directions

The future of 6-(Furan-2-yl)-2-hydroxypyridine, 95% is promising, as it has a wide range of potential applications. Further research is needed to explore its potential uses in the fields of pharmaceuticals, materials science, and organic synthesis. Additionally, more research is needed to explore its potential therapeutic applications, such as in the treatment of cancer. Finally, further research is needed to better understand its biochemical and physiological effects.

Synthesis Methods

6-(Furan-2-yl)-2-hydroxypyridine, 95% can be synthesized by several different methods. The most commonly used method is the condensation of 2-hydroxy-pyridine and furan-2-aldehyde in the presence of an acid catalyst. The reaction is typically carried out in aqueous medium at temperatures between 80-100 °C and yields a yield of 95%.

properties

IUPAC Name

6-(furan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODUVOSSXJHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671725
Record name 6-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41220-24-0
Record name 6-(Furan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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